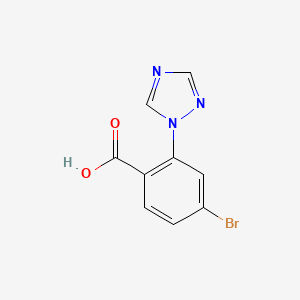

4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

4-bromo-2-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O2/c10-6-1-2-7(9(14)15)8(3-6)13-5-11-4-12-13/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEPQFGPVWZUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N2C=NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The preparation of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid typically involves the nucleophilic substitution of a halogenated benzoic acid precursor with a 1,2,4-triazole moiety. The key synthetic strategies are:

Starting Material : 4-bromo-2-halobenzoic acid or 4-bromo-2-iodobenzoic acid derivatives are commonly used as precursors. The bromo substituent is retained, while the halogen at the 2-position is substituted by the triazole ring.

Coupling Reaction : The reaction is usually performed via copper(I)-catalyzed coupling (Ullmann-type or copper-catalyzed azole coupling) between the halobenzoic acid and 1H-1,2,4-triazole.

-

- Base: Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) is used to deprotonate the triazole and facilitate nucleophilic attack.

- Catalyst: Copper(I) iodide (CuI) is the preferred catalyst.

- Solvent: High boiling point polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Elevated temperatures, often 100–140 °C, sometimes under microwave irradiation to accelerate the reaction.

- Time: Several hours to overnight to ensure complete conversion.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-bromo-2-iodobenzoic acid + 1H-1,2,4-triazole + Cs2CO3 + CuI in DMF, 120 °C, 12 h | Formation of this compound via coupling |

This method provides good yields and regioselectivity, favoring substitution at the 2-position while retaining the 4-bromo substituent intact.

Purification and Isolation

-

- Acidification of the reaction mixture to precipitate the benzoic acid product.

- Extraction with ethyl acetate or other organic solvents.

- Washing to remove copper residues and inorganic salts.

-

- Recrystallization from solvents such as ethyl acetate or ethanol.

- Slurrying in ethyl acetate to remove regioisomeric impurities.

- Chromatographic methods (flash chromatography or preparative HPLC) may be employed for small-scale or research purposes but are less favored for industrial scale due to cost and complexity.

-

- Formation of crystalline potassium salts of the acid can improve purity and facilitate handling.

- Salt breaking (acidification) followed by recrystallization yields regioisomerically pure this compound.

Characterization and Confirmation of Structure

-

- Proton NMR shows characteristic aromatic doublets for the benzoic acid moiety in the region 7.6–8.2 ppm.

- The triazole proton signals appear as singlets typically around 8.5–9.5 ppm.

- Carbon NMR confirms the carboxyl carbon resonance around 165–170 ppm.

-

- Molecular ion peaks consistent with the expected molecular weight.

- Fragmentation patterns confirm the presence of the brominated benzoic acid and triazole moieties.

Comparative Summary of Preparation Methods

Research Findings and Notes

The synthesis of this compound is well-established with reproducible yields and purity when proper reaction and purification conditions are employed.

The choice of halogen at the 2-position influences the reaction efficiency; iodine derivatives react faster but are costlier than bromo derivatives, which require optimized conditions for good yields.

The formation of crystalline potassium salts is a novel approach that enhances the purity and facilitates the isolation of regioisomerically pure compounds, which is critical for pharmaceutical applications.

The compound serves as a key intermediate in the synthesis of biologically active molecules, including orexin receptor antagonists, highlighting the importance of efficient and scalable preparation methods.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of various derivatives.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, triazole derivatives, and esters. These products can be further utilized in various chemical and biological applications .

Scientific Research Applications

Chemistry

4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid serves as a versatile building block in organic synthesis. It can be utilized in various reactions such as:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles like amines or thiols.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

These reactions facilitate the development of more complex molecules for research and industrial applications.

Biology and Medicine

This compound has garnered attention for its potential anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation by inducing apoptosis through mechanisms involving caspase pathways .

Case Study: Anticancer Activity

A study evaluated various triazole benzoic acid hybrids, including this compound. In vitro tests showed that certain derivatives exhibited IC50 values ranging from 15.6 to 23.9 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, demonstrating promising selectivity compared to doxorubicin .

Industrial Applications

In the industrial sector, this compound is utilized as a precursor for synthesizing pharmaceuticals and agrochemicals. Its unique structure allows for targeted modifications that enhance efficacy in drug development and material sciences .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 15.6 | |

| This compound | HCT-116 | 23.9 | |

| Doxorubicin | MCF-7 | 19.7 | |

| Doxorubicin | HCT-116 | 22.6 |

Table 2: Chemical Reactions Involving the Compound

| Reaction Type | Description |

|---|---|

| Substitution | Bromine atom replaced by nucleophiles |

| Esterification | Formation of esters from carboxylic acids |

| Oxidation/Reduction | Redox reactions involving the triazole ring |

Mechanism of Action

The mechanism of action of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

- Applications : Demonstrated anticancer activity against HCT-116 and MCF-7 cell lines (IC₅₀ = 15.6–18.7 µM) .

- Physical Properties : Higher melting point (318–320°C) compared to its 3-substituted isomer (262–268°C) due to stronger intermolecular interactions .

- Coordination Chemistry : Used in Co(II) coordination polymers for photocatalytic dye degradation .

3-(1H-1,2,4-Triazol-1-yl)benzoic Acid

- Structure : Triazole at C3.

- Physical Properties : Lower melting point (262–268°C) than the C4 isomer, reflecting differences in crystal packing .

Key Difference : The position of the triazole group significantly impacts biological activity and material properties. The C4 isomer shows superior anticancer activity, while the C2 brominated analog (target compound) may exhibit enhanced reactivity in substitution reactions .

Substituent Variations

4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzonitrile

- Structure : Nitrile group replaces carboxylic acid.

- Synthesis : Synthesized via nucleophilic aromatic substitution (94% yield) .

- Applications: Potential intermediate in agrochemicals; nitrile group alters electronic properties compared to the carboxylic acid analog.

4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic Acid

- Structure: Additional methylthio and amino groups on the triazole.

- Biological Activity : Enhanced anticancer activity (IC₅₀ = 15.6 µM) due to improved binding affinity .

Key Difference : Substituents on the triazole ring modulate electronic and steric effects, influencing interactions with biological targets (e.g., cytochrome P450 enzymes ).

Halogenated Derivatives

4-Bromo-8-arylisoBBT Derivatives

- Structure : Bromine on a thiadiazole-fused benzoic acid.

- Applications : Used in cross-coupling reactions for optoelectronic materials .

Key Difference: Bromine in the target compound increases molecular weight and reactivity compared to non-halogenated analogs, facilitating applications in synthetic chemistry .

Coordination Chemistry and Material Science

Biological Activity

Overview

4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (C9H6BrN3O2) is a compound notable for its diverse biological activities, particularly in the field of cancer research. Its structure features a bromine atom and a triazole ring, which contribute to its unique biochemical properties. This article explores its biological activity, mechanisms of action, and potential applications in medicine.

| Property | Details |

|---|---|

| Molecular Formula | C9H6BrN3O2 |

| IUPAC Name | This compound |

| InChI Key | WTEPQFGPVWZUCL-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. Research indicates that it can inhibit the activity of key enzymes involved in cancer cell proliferation, such as:

- Topoisomerases

- Kinases

These interactions lead to significant cellular effects, including the induction of apoptosis in cancer cells. Specifically, it has been shown to activate caspase pathways that are crucial for programmed cell death .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound and its derivatives. A notable study synthesized a series of triazole-benzoic acid hybrids and tested their cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated:

- IC50 Values : The most potent compounds exhibited IC50 values ranging from 15.6 to 23.9 µM , which were comparable to doxorubicin (19.7 µM for MCF-7 and 22.6 µM for HCT-116) .

The study highlighted that compounds with electron-rich groups showed enhanced cytotoxicity. For instance, compound 2 demonstrated IC50 values of 18.7 µM against MCF-7 cells .

Induction of Apoptosis

Further investigations revealed that specific derivatives like compounds 2 and 14 not only inhibited proliferation but also induced apoptosis in MCF-7 cells. This was evidenced by morphological changes consistent with apoptotic cell death and activation of apoptotic markers .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, comparisons with similar compounds were made:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid | Lacks bromine; potentially lower reactivity | Lower anticancer activity |

| 2-(1H-1,2,4-triazol-1-yl)terephthalic acid | Additional carboxylic group; affects solubility | Varies based on structure |

The presence of the bromine atom in 4-bromo derivatives enhances reactivity and may contribute to improved biological activity compared to non-brominated counterparts .

Case Studies and Research Findings

Several case studies have been published detailing the synthesis and biological evaluation of triazole derivatives:

- Synthesis and Evaluation : A series of hybrids were synthesized with varying substituents to assess their cytotoxic effects against cancer cell lines. The study found that certain modifications significantly increased potency while reducing toxicity to normal cells .

- Structure-Aactivity Relationship (SAR) : The relationship between chemical structure and biological activity was explored through quantitative structure–activity relationship (QSAR) models. This analysis provided insights into how specific functional groups influence efficacy against cancer cells .

Q & A

Basic Research Questions

Q. How is 4-(1H-1,2,4-triazol-1-yl)benzoic acid synthesized, and what analytical methods validate its purity?

- Methodology : The compound is typically synthesized via refluxing hydrazide derivatives in polar solvents like DMSO, followed by crystallization (e.g., ice-water quenching). Purity is confirmed using NMR, MS, and melting point analysis. For brominated analogs (e.g., 4-bromo derivatives), bromination steps are introduced post-synthesis .

Q. What crystallographic techniques are used to determine the structure of metal complexes involving this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed, with data processed using SHELX programs (e.g., SHELXL for refinement). Structural validation includes R-factor analysis, thermal displacement parameters, and hydrogen bonding networks. For example, Cd(II) and Cu(II) coordination polymers with 3D frameworks were characterized this way .

Q. How does the compound interact with cytochrome P450 enzymes like CYP199A4?

- Methodology : Binding studies use UV-Vis spectroscopy (Soret band shifts) and X-ray crystallography. For instance, displacement of 4-(1H-1,2,4-triazol-1-yl)benzoic acid by 4-methoxybenzoic acid in CYP199A4 shifts the Soret band from 421 nm to 396 nm, indicating ligand competition .

Advanced Research Questions

Q. How can structural modifications optimize anticancer activity while minimizing cytotoxicity in normal cells?

- Methodology : Structure-activity relationship (SAR) studies compare IC50 values against cancer (e.g., MCF-7, HCT-116) and normal (e.g., RPE-1) cell lines. Hybrid analogs with bulky substituents (e.g., halogenated aryl groups) show improved selectivity. For example, bromination at the 4-position enhances target binding without increasing toxicity .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Methodology : Discrepancies in occupancy or thermal parameters are addressed using SHELXL’s restraints (e.g., DFIX, SIMU). For CYP199A4 complexes, iterative refinement against high-resolution data (≤1.8 Å) and validation via R-free values ensure accuracy .

Q. How does ligand displacement in enzyme active sites affect catalytic activity?

- Methodology : Competitive binding assays (e.g., fluorescence quenching) and molecular dynamics (MD) simulations quantify displacement kinetics. In CYP199A4, 4-methoxybenzoic acid displaces the triazole ligand, converting the enzyme to a five-coordinate high-spin state, which alters substrate oxidation efficiency .

Q. What design principles govern the assembly of metal-organic frameworks (MOFs) using this ligand?

- Methodology : Solvothermal synthesis with Cd(II) or Cu(II) salts yields coordination polymers. The triazole’s nitrogen atoms act as bridging ligands, forming 3D networks (e.g., [Cd(TBA)₂]·3H₂O with 1D channels). Structural diversity arises from pH control and counterion selection .

Analytical Challenges & Data Interpretation

Q. How are conflicting cytotoxicity results between similar triazole derivatives reconciled?

- Methodology : Meta-analysis of IC50 datasets identifies substituent effects. For example, electron-withdrawing groups (e.g., Br) at specific positions enhance apoptosis in cancer cells but not normal cells, explaining selectivity discrepancies .

Q. What spectroscopic methods distinguish protonation states of the triazole moiety in solution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.